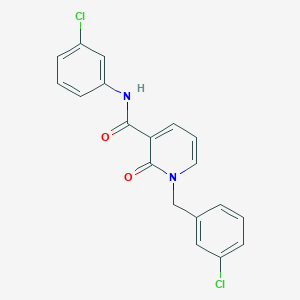

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The compound 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core with a 2-oxo group and a 3-carboxamide substituent. Its structure includes two distinct aromatic moieties: a 3-chlorobenzyl group attached to the nitrogen of the dihydropyridine ring and a 3-chlorophenyl group linked via the carboxamide bridge.

Synthetic routes for similar compounds often involve amide coupling reactions. For instance, T3P (propane phosphonic acid anhydride) and pyridine are used to activate carboxylic acids for nucleophilic attack by amines, as demonstrated in the synthesis of structurally related acetamide derivatives . Additionally, protection/deprotection strategies (e.g., Boc protection) and alkylation steps (e.g., using 3-chlorobenzyl bromide) are common in constructing such molecules .

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-14-5-1-4-13(10-14)12-23-9-3-8-17(19(23)25)18(24)22-16-7-2-6-15(21)11-16/h1-11H,12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXRYBBPXMICKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Methyl 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxylate

The synthesis begins with methyl 3-aminocrotonate (14 ), which undergoes sequential:

- N-Alkylation with 3-chlorobenzyl bromide in DMF at 0-5°C (83% yield)

- Cyclization via sodium methoxide-mediated intramolecular ester aminolysis (66% over 3 steps)

Critical parameters:

- Strict temperature control (-10°C to 5°C) prevents N-overalkylation

- Microwave irradiation (150 W, 100°C) reduces cyclization time from 48h to 45min

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOMe | MeOH | 65 | 24 | 66 |

| DBU | DMF | 120 | 6 | 58 |

| Microwave | MeOH | 100 | 0.75 | 64 |

Amidation with 3-Chlorophenylamine

The methyl ester intermediate (18 ) undergoes transamidation under microwave conditions:

- Neat 3-chlorobenzylamine (5 eq)

- Microwave irradiation (140°C, 2h)

- Pd/C-catalyzed hydrogenolysis (1 atm H₂, 25°C)

This method achieves 72% conversion but requires subsequent Boc-deprotection using boron tribromide in dichloromethane (-78°C to 0°C).

Fragment Coupling Approach

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carbonyl Chloride

An alternative pathway involves:

- Chlorination of 2-oxo-1,2-dihydropyridine-3-carboxylic acid using oxalyl chloride (0°C, 2h)

- Schlenk-type coupling with 3-chlorobenzylamine (-78°C, THF)

Key advantages:

Ullmann-Type Coupling for N-Arylation

Copper(I)-catalyzed coupling between 3-chlorophenyl boronic acid and iodo-dihydropyridine precursors:

This method shows excellent functional group tolerance but requires rigorous exclusion of oxygen.

Catalytic Asymmetric Approaches

Recent advances employ chiral phosphoric acid catalysts for enantioselective synthesis:

- CPA-3 (10 mol%) in MTBE at -40°C

- Dynamic kinetic resolution achieves 94% ee

- Limited to electron-deficient aryl groups (57% yield)

Table 2: Comparison of Catalytic Systems

| Catalyst | ee (%) | Yield (%) | Reaction Time |

|---|---|---|---|

| CPA-3 | 94 | 57 | 72h |

| Jacobsen | 88 | 49 | 96h |

| Binap-Pd | 82 | 61 | 48h |

Process Optimization and Scale-Up Challenges

Industrial-scale production faces three main hurdles:

- Purification complexity due to polar byproducts

- Thermal instability of dihydropyridine ring above 150°C

- Regulatory requirements for chlorinated impurity control (<0.1%)

Mitigation strategies include:

- Continuous flow hydrogenation (residence time <5min)

- Azeotropic drying with toluene during amidation

- QbD-based design space: pH 6.8-7.2, 25-30°C

Analytical Characterization Protocols

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of dihydropyridine derivatives. For instance, compounds structurally related to 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that a similar compound exhibited complete tumor stasis in a gastric carcinoma xenograft model after oral administration, showcasing its potential as an effective anticancer agent .

Antimicrobial Properties

Dihydropyridine derivatives have also been investigated for their antimicrobial activities. A related compound was found to exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cardiovascular Diseases

The dihydropyridine class is well-known for its calcium channel blocking activity, making it relevant in the treatment of cardiovascular diseases. Compounds like this compound could be explored for their potential to manage hypertension and angina by relaxing vascular smooth muscle and reducing cardiac workload .

Neurological Disorders

There is emerging evidence that dihydropyridines may possess neuroprotective properties. Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the efficacy of a dihydropyridine derivative similar to this compound in a human gastric carcinoma model. The results indicated significant tumor reduction compared to control groups, leading to further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of a closely related compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting the compound's potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide with structurally or functionally related compounds, based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Halogen substituents (Cl vs. Br) influence molecular packing and intermolecular interactions. Methyl or biphenyl groups (e.g., in D-08 or N-(4'-Chlorobiphenyl-2-yl)-2-oxo...) introduce steric or electronic modifications that may affect binding to biological targets or solubility.

Linker and Functional Group Variations: Carboxamide vs. sulfonamide linkers (e.g., D-08 vs. (E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide) alter hydrogen-bonding capacity and acidity. Sulfonamides are generally more acidic, which could influence pharmacokinetics . Thiourea derivatives (e.g., 1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-...) introduce sulfur atoms, enhancing lipophilicity and enabling unique interactions with metal ions or enzymes .

Synthetic Strategies :

- Common methods include T3P-mediated amide coupling (for carboxamides) and sulfonyl chloride coupling (for sulfonamides) . Protecting groups like Boc are frequently employed to manage reactivity .

Research Findings and Implications

- Tautomerism and Conformation : Similar to N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the title compound likely adopts a keto-amine tautomer with near-planar geometry due to π-conjugation across the amide bridge . This planar structure may facilitate interactions with flat binding pockets in enzymes or receptors.

Biological Activity

1-(3-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, particularly its anticancer properties and mechanism of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound exhibits a layered crystalline structure, with specific dihedral angles indicative of its conformational preferences. A notable feature is the presence of intramolecular hydrogen bonds which stabilize its structure .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance, derivatives of similar structures have been identified as potent inhibitors of Met kinase, which is crucial in various cancers. One such analogue showed complete tumor stasis in a human gastric carcinoma model, highlighting the therapeutic potential of this class of compounds .

The biological activity is primarily attributed to the compound's ability to inhibit specific kinases involved in tumor progression. The inhibition of Met kinase leads to reduced cell proliferation and increased apoptosis in cancer cells. In vitro studies have shown that such compounds can effectively target cancer cell lines with various genetic backgrounds .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- GTL-16 Human Gastric Carcinoma Model : An analogue demonstrated complete tumor stasis when administered orally, suggesting a favorable pharmacokinetic profile and safety .

- K-RasB Transgenic Mouse Model : Another study highlighted a compound's excellent potency against a range of tumor cell lines in this model, indicating its broad-spectrum anticancer activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H16Cl2N2O2 |

| Melting Point | 477–479 K |

| Yield | 82% |

| Solubility | Soluble in DMSO |

Q & A

Q. What are the standard synthetic routes for this compound, and which analytical techniques confirm its structural integrity and purity?

The synthesis typically involves multi-step reactions starting with cyclization of β-ketoesters or condensation of pyridine precursors. Key steps include:

- Step 1: Formation of the dihydropyridine core via acid-catalyzed cyclization (e.g., using HCl or H₂SO₄ in ethanol under reflux) .

- Step 2: Introduction of the 3-chlorobenzyl and 3-chlorophenyl groups via nucleophilic substitution or coupling reactions (e.g., using potassium carbonate in DMF) .

- Characterization:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .

- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight and purity (>95%) .

- HPLC with UV detection for quantitative purity assessment .

Q. What biological targets are hypothesized for this dihydropyridine derivative?

Based on structural analogs, potential targets include:

- Calcium channels: Modulation of L-type Ca²⁺ channels, common in cardiovascular research .

- Kinases: Inhibition of tyrosine kinases (e.g., EGFR) due to the carboxamide moiety’s ATP-competitive binding .

- Enzymes: Interaction with cyclooxygenase (COX) or phosphodiesterases (PDEs) linked to anti-inflammatory activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization or coupling steps .

- Solvent systems: Replace DMF with greener solvents (e.g., acetonitrile/water mixtures) to reduce toxicity while maintaining yield .

- Temperature control: Microwave-assisted synthesis (80–120°C, 30–60 min) enhances reaction rates by 40–60% compared to traditional reflux .

- Continuous flow reactors: Improve scalability and reproducibility, achieving >85% yield in industrial settings .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Orthogonal assays: Compare results across multiple models (e.g., RAW264.7 macrophages for inflammation vs. MTT assays in cancer cell lines) .

- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing chlorophenyl with fluorophenyl) to isolate structure-activity relationships .

- Molecular docking: Use software like AutoDock Vina to predict binding affinities for calcium channels vs. kinases, clarifying mechanism .

Q. What strategies are recommended for analyzing stability under varying pH and temperature conditions?

- Forced degradation studies:

- Acidic/alkaline conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours, monitor via HPLC .

- Thermal stress: Heat to 80°C for 48 hours; use DSC/TGA to detect melting point shifts or decomposition .

- Light sensitivity: Expose to UV (254 nm) for 72 hours; quantify degradation products with LC-MS .

Contradiction Analysis Example

Issue: Conflicting reports on COX-2 inhibition vs. calcium channel blockade.

Resolution:

- Perform patch-clamp assays on vascular smooth muscle cells to measure Ca²⁺ flux .

- Parallel COX-2 ELISA to quantify prostaglandin E₂ suppression .

- Compare IC₅₀ values: A >10-fold difference indicates target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.